molecular formula C₁₀H₁₀Na₃O₇P B1150814 Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate

Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate

Cat. No.: B1150814
M. Wt: 342.13
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate involves the phosphorylation of 3-O-Benzyl-D-glycerate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. The compound binds to the active site of these enzymes, facilitating the transfer of phosphate groups and modulating enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate: Known for its specific use in proteomics research.

    Trisodium 3-O-Benzyl-2-phosphonyl-L-glycerate: Similar structure but different stereochemistry, leading to different biological activities.

    Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerol: Lacks the carboxylate group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which make it highly suitable for studying phosphorylation processes and enzyme activities. Its solubility in water and stability under various conditions further enhance its utility in research .

Properties

Molecular Formula

C₁₀H₁₀Na₃O₇P

Molecular Weight

342.13

Origin of Product

United States

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